4-Methyl-2-piperidin-4-yl-1,3-benzoxazole
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like oxidoreductase .
Mode of Action
It’s known that these types of compounds can bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles .
Biochemical Pathways
Similar compounds have been known to inhibit nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β .
Pharmacokinetics
The compound’s molecular weight of 21628 could potentially influence its bioavailability.
Result of Action
Similar compounds have been known to show good antimicrobial activities .
Action Environment
It’s known that the compound exists as a white powder at room temperature .
Preparation Methods
The synthesis of 4-Methyl-2-piperidin-4-yl-1,3-benzoxazole typically involves the reaction of 4-methyl-2-aminobenzoxazole with piperidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole can be compared with other similar compounds such as:
6-Methyl-2-piperidin-4-yl-1,3-benzoxazole: This compound has a similar structure but with a methyl group at a different position, leading to variations in its chemical properties and biological activity.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: This compound features additional functional groups, which may enhance its activity in certain applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSKZDSIRLJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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